(E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol
Description
The compound (E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol features a phenol core substituted at the 2-position with a benzo[d]thiazole moiety and at the 4-position with a thiophen-2-ylmethyleneamino group in the E-configuration (Fig. 1). This structural motif is prevalent in materials science and pharmaceutical research due to its tunable electronic properties and biological relevance .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(thiophen-2-ylmethylideneamino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-16-8-7-12(19-11-13-4-3-9-22-13)10-14(16)18-20-15-5-1-2-6-17(15)23-18/h1-11,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDASQOZTHQCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Synthesis and Structural Characterization
The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol typically involves methods such as Knoevenagel condensation. The compound is characterized by its unique structural features, which include a benzothiazole moiety and a thiophenyl group. The synthesis pathway often yields the desired compound with high purity, as demonstrated in various studies .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including (E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol. These compounds have shown promising results against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity comparable to standard antibiotics .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| (E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol | 100 | 99 |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Research indicates that it exhibits cytotoxic effects on several cancer cell lines, with IC50 values suggesting potent activity. For example, derivatives containing similar structural motifs have been shown to inhibit topoisomerase I, a critical enzyme in DNA replication, thereby leading to apoptosis in cancer cells .
| Cell Line | IC50 (μg/mL) |
|---|---|
| MGC-803 | 2.20 ± 0.14 |
| HepG-2 | 3.50 ± 0.20 |
| T24 | 1.90 ± 0.10 |
| NCI-H460 | 2.80 ± 0.15 |
The biological activity of (E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol can be attributed to its ability to interact with various biological targets:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit topoisomerase I, which is crucial for DNA unwinding during replication .
- Apoptosis Induction : Studies suggest that the compound promotes apoptosis in cancer cells through mitochondrial pathways and caspase activation .
4. Case Studies
Several case studies illustrate the effectiveness of benzothiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .
- Case Study on Anticancer Properties : Another investigation revealed that derivatives similar to (E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol showed enhanced cytotoxicity against glioblastoma cells compared to standard treatments like doxorubicin .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs and their properties are summarized in Table 1.
Table 1: Structural and Electronic Comparison of Selected Compounds
Key Observations:
Electron Effects: The benzo[d]thiazole group in the target compound increases electron withdrawal, lowering the pKa of the phenolic -OH compared to S-4 (which lacks this group) . Methoxy-substituted analogs (e.g., compound 12 in ) exhibit reduced acidity due to electron donation, contrasting with the target compound's electron-deficient phenol ring .
Steric and Conformational Differences :
- Bulky substituents, as in ’s compound, introduce steric hindrance, limiting molecular flexibility and promoting intramolecular hydrogen bonding. This contrasts with the target compound’s thiophene-imine group, which allows planar conjugation .
Benzo[d]thiazole-phenol hybrids () are employed in catalytic cross-coupling reactions, implying the target compound’s utility in heterogeneous catalysis .
Q & A
Q. What is the typical synthetic route for (E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol?
The compound is synthesized via a Schiff base condensation reaction. Benzo[d]thiazol-2-amine is reacted with thiophene-2-carbaldehyde in absolute ethanol under reflux (7–9 hours) with 2–3 drops of acetic acid as a catalyst. The imine linkage (C=N) forms via nucleophilic addition-elimination. The crude product is recrystallized from ethanol to improve purity .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the imine bond (C=N, δ ~8.5 ppm for ¹H) and aromatic proton environments.
- IR : Stretching frequencies for N-H (~3300 cm⁻¹), C=N (~1600 cm⁻¹), and phenolic O-H (~3400 cm⁻¹).
- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., O-H···N) and dihedral angles between aromatic systems (e.g., 10.6° between phenol and thiazole rings) .
- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS).
Advanced Research Questions
Q. How do electron-donating vs. electron-withdrawing substituents on aldehydes affect imine formation in similar compounds?
Electron-donating groups (e.g., -OCH₃) on aldehydes enhance reaction rates and yields by stabilizing the intermediate carbocation during nucleophilic attack. For example, benzaldehyde derivatives with -OCH₃ achieved 90–96% yields in Friedel-Crafts acylation, while electron-withdrawing groups (e.g., -NO₂) required longer reaction times and resulted in lower conversions (60–75%) . This trend is attributed to electronic effects on carbonyl electrophilicity.
Q. What role does intramolecular hydrogen bonding play in the compound’s stability and conformation?
Intramolecular hydrogen bonds (e.g., O-H···N between the phenol and imine groups) rigidify the molecular structure, reducing rotational freedom and enhancing thermal stability. X-ray data shows this bond shortens the O···N distance to ~2.6 Å, favoring a planar conformation that may influence π-π stacking in crystal lattices . Such interactions are critical for maintaining structural integrity in solid-state applications.
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Models interactions with target proteins (e.g., antimicrobial enzymes like dihydrofolate reductase). For example, thiazole derivatives showed high binding affinity (-9.2 kcal/mol) to bacterial DNA gyrase .
- QSAR studies : Correlate substituent effects (e.g., thiophene vs. phenyl groups) with bioactivity. Hammett constants (σ) and logP values can predict antimicrobial potency .
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
Q. What strategies resolve low yields in the imine condensation step?
- Catalyst optimization : Replace acetic acid with Eaton’s reagent (P₂O₅/MeSO₃H), which activates carbonyl groups via hydrogen bonding and accelerates imine formation under solvent-free conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility, but ethanol is preferred for eco-friendly recrystallization .
- Reaction monitoring : Use TLC (eluent: ethyl acetate/hexane, 3:7) to track completion and minimize side products like enamine tautomers .
Q. How does crystal packing influence the compound’s physicochemical properties?
X-ray data reveals a monoclinic crystal system (space group P1) with π-π interactions between thiophene and benzothiazole rings (3.8 Å spacing). This packing enhances melting point (>200°C) and solubility in polar solvents (e.g., DMSO). Hydrogen-bonded dimers in the lattice may also affect dissolution rates in pharmacokinetic studies .
Q. What contradictions exist in reported biological data for analogous compounds?
While some studies report strong antifungal activity (MIC: 2 µg/mL against Candida albicans), others note limited efficacy due to poor membrane permeability. These discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or substituent positioning altering logP values .
Methodological Recommendations
- Synthesis : Prioritize solvent-free conditions with Eaton’s reagent for scalable, high-yield imine formation .
- Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions .
- Biological assays : Use standardized CLSI protocols for MIC determinations to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
